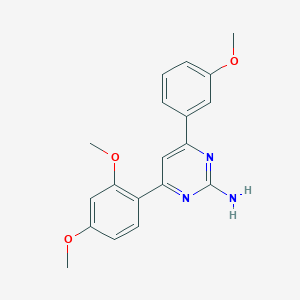

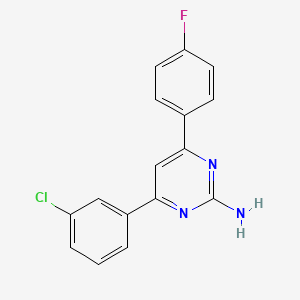

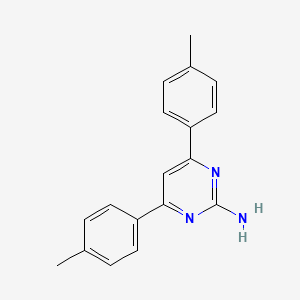

4,6-Bis(4-methylphenyl)pyrimidin-2-amine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

“4,6-Bis(4-methylphenyl)pyrimidin-2-amine” is a chemical compound . It has gained significant attention in scientific research due to its potential biological activity and applications.

Synthesis Analysis

An efficient and general protocol for the synthesis of functionalized 2,4,6-triaryl pyridines and pyrimidines was developed from commercially available aromatic ketones, aldehydes, and hexamethyldisilazane (HMDS) as a nitrogen source under microwave irradiation . Novel 2-aminopyrimidine derivatives were prepared from acyclic starting materials, benzylidene acetones, and ammonium thiocyanates, via 5 steps, including ring closure, aromatization, S -methylation, oxidation to methylsulfonyl compounds, and formation of guanidines with suitable amines .Scientific Research Applications

Pharmaceutical Industry

Pyrimidine ring is an integral constituent of many natural biological systems, and pyrimidine derivatives have numerous synthetic and biological applications . Therefore, there is great interest in the synthesis of pyrimidines for commercial purposes from the pharmaceutical industry .

Cancer Research

In cancer research, it has been indicated that this compound may function as a WSB1 degrader, leading to the accumulation of the Rho guanosine diphosphate dissociation inhibitor 2 (RhoGDI2) protein . This results in reversing the expression of downstream F-actin and formation of membrane ruffles, and disturbing the migration capacity of cancer cells .

Alzheimer’s Disease Research

Theoretical evaluation for some curcumin derivatives (replacing methoxyl groups in the aromatic moieties for bromo, chloro or hydroxyl groups) indicated these novel derivatives as potential inhibitors of amyloid-β peptides aggregation in the human brain . This aggregation process is involved in the onset of Alzheimer’s disease .

Chemical Synthesis

The compound “4,6-Bis(4-methylphenyl)pyrimidin-2-amine” is used in chemical synthesis. It is available for purchase from chemical suppliers, indicating its use in various chemical reactions .

Material Science

In material science, pyrimidine derivatives are used due to their unique properties. The presence of the pyrimidine ring in “4,6-Bis(4-methylphenyl)pyrimidin-2-amine” suggests potential applications in this field .

Biochemical Research

In biochemical research, pyrimidine derivatives are often used as building blocks for more complex molecules. The compound “4,6-Bis(4-methylphenyl)pyrimidin-2-amine” could potentially be used in this context .

Safety and Hazards

Mechanism of Action

Target of Action

The primary target of 4,6-Bis(4-methylphenyl)pyrimidin-2-amine is Aurora kinase A (AURKA) . AURKA is a protein that plays a crucial role in cell division. It is involved in the formation of the mitotic spindle and the separation of chromosomes during mitosis .

Mode of Action

4,6-Bis(4-methylphenyl)pyrimidin-2-amine interacts with AURKA, inhibiting its activity . This interaction reduces the phosphorylation of AURKA at Thr283, a critical step in the activation of this kinase . The inhibition of AURKA disrupts the normal process of cell division, leading to cell cycle arrest .

Biochemical Pathways

The compound’s action affects the cell cycle, particularly the transition from the G2 phase to the M phase . By inhibiting AURKA, the compound disrupts the formation of the mitotic spindle, a structure required for the separation of chromosomes during cell division . This disruption leads to the accumulation of cells in the G2/M phase of the cell cycle .

Pharmacokinetics

The compound’s effectiveness in inhibiting aurka suggests that it has sufficient bioavailability to reach its target within cells .

Result of Action

The inhibition of AURKA by 4,6-Bis(4-methylphenyl)pyrimidin-2-amine leads to cell cycle arrest at the G2/M phase . This arrest triggers the activation of caspases, enzymes that play a key role in the initiation of apoptosis, or programmed cell death . Specifically, the cleavage of caspase-3, caspase-7, and poly (ADP-ribose) polymerase (PARP) is observed, indicating the induction of apoptosis .

properties

IUPAC Name |

4,6-bis(4-methylphenyl)pyrimidin-2-amine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H17N3/c1-12-3-7-14(8-4-12)16-11-17(21-18(19)20-16)15-9-5-13(2)6-10-15/h3-11H,1-2H3,(H2,19,20,21) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZSKWGPMMWZEQCV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C2=CC(=NC(=N2)N)C3=CC=C(C=C3)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H17N3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

275.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4,6-Bis(4-methylphenyl)pyrimidin-2-amine | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.